Titanium(IV) propoxide

Catalog No.
S9078783
CAS No.
M.F
C12H32O4Ti
M. Wt
288.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Titanium(IV) propoxide

Product Name

Titanium(IV) propoxide

IUPAC Name

propan-1-ol;titanium

Molecular Formula

C12H32O4Ti

Molecular Weight

288.25 g/mol

InChI

InChI=1S/4C3H8O.Ti/c4*1-2-3-4;/h4*4H,2-3H2,1H3;

InChI Key

XTTBFCWRLDKOQU-UHFFFAOYSA-N

SMILES

CCCO.CCCO.CCCO.CCCO.[Ti]

Canonical SMILES

CCCO.CCCO.CCCO.CCCO.[Ti]

Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes.

Titanium(IV) propoxide (Ti(OPr)4) is a highly reactive, liquid organometallic precursor widely utilized in sol-gel synthesis, chemical vapor deposition (CVD), and atomic layer deposition (ALD) . Functioning as a primary source of high-purity titanium dioxide (TiO2) and complex titanates, it offers a critical balance of volatility, viscosity, and hydrolytic susceptibility. In industrial and laboratory procurement, Ti(OPr)4 is selected when the rapid, often uncontrollable hydrolysis of branched alkoxides (like isopropoxide) or the high viscosity and slow reactivity of longer-chain alkoxides (like butoxide) compromise process reproducibility, film uniformity, or nanoparticle size distribution .

Substituting Titanium(IV) propoxide with its closest structural analogs, such as Titanium(IV) isopropoxide (TTIP) or Titanium(IV) butoxide (TBT), fundamentally alters process kinetics and material outcomes [1]. TTIP possesses a higher vapor pressure and lower steric hindrance, leading to extremely rapid, moisture-sensitive hydrolysis that can cause premature precipitation in sol-gel workflows and distinct carbon-incorporation pathways during ALD. Conversely, TBT exhibits significantly higher viscosity and slower reactivity, often requiring elevated temperatures to maintain solubility and drive condensation. Furthermore, replacing alkoxides with inorganic salts like Titanium tetrachloride (TiCl4) introduces severe corrosivity and HCl byproducts, necessitating entirely different equipment metallurgy and exhaust handling [1].

Hydrolysis Kinetics and Fine Particle Yield

In sol-gel synthesis, the choice of titanium alkoxide directly dictates the particle size distribution of the resulting TiO2 powder. Titanium(IV) propoxide offers a highly controlled hydrolysis rate compared to shorter-chain analogs. Comparative precipitation studies demonstrate that substituting Titanium(IV) isopropoxide (TTIP) with Titanium(IV) propoxide increases the yield of fine particles (<0.5 microns) during hydrolysis, avoiding the premature, rapid agglomeration characteristic of TTIP [1].

Evidence DimensionFine particle fraction (<0.5 µm) in TiO2 precipitate
Target Compound DataTitanium(IV) propoxide yields highly controlled fine particle fractions
Comparator Or BaselineTitanium(IV) isopropoxide (TTIP) yields fewer fine particles due to excessively rapid hydrolysis
Quantified DifferencePropoxide shifts the particle size distribution toward the sub-0.5 micron range compared to the rapid agglomeration of TTIP
ConditionsAqueous hydrolysis of titanium alkoxides followed by calcination

Controlled hydrolysis kinetics prevent premature precipitation, enabling the synthesis of highly uniform, fine-grained photocatalysts and optical coatings.

Suppression of Carbon Contamination in ALD/CVD

During Atomic Layer Deposition (ALD) of TiO2, precursor decomposition pathways critically impact film purity. Surface-Enhanced Raman Spectroscopy (SERS) reveals that Titanium(IV) isopropoxide (TTIP) undergoes dehydration into isopropyl alcohol and propene, which subsequently oligomerizes into six-carbon olefins, leaving indistinguishable carbon residues on the substrate [1]. Titanium(IV) propoxide avoids this specific propene oligomerization pathway, mitigating a major source of carbon contamination inherent to TTIP [1].

Evidence DimensionPrecursor decomposition and carbon residue formation
Target Compound DataAvoids propene oligomerization pathway
Comparator Or BaselineTitanium(IV) isopropoxide (TTIP): Propene oligomerizes into 6-carbon olefins, depositing carbon
Quantified DifferenceElimination of the specific isopropoxide-driven olefin oligomerization mechanism
ConditionsAtomic Layer Deposition (ALD) half-cycles monitored via in-situ SERS

Minimizing carbon incorporation is essential for maximizing the dielectric constant and minimizing leakage current in high-k semiconductor thin films.

Processability and Room-Temperature Handling

For industrial-scale dip-coating and continuous flow synthesis, precursor viscosity and solubility dictate energy requirements. Titanium(IV) butoxide (TBT) exhibits high viscosity and poor room-temperature solubility, often requiring continuous heating to prevent precipitation and maintain flow . In contrast, Titanium(IV) propoxide is a highly fluid liquid at room temperature (bp 170 °C at 3 mmHg) that readily dissolves in standard aliphatic alcohols without thermal assistance .

Evidence DimensionRoom-temperature handling and solubility
Target Compound DataFluid liquid, readily soluble at 25 °C
Comparator Or BaselineTitanium(IV) butoxide (TBT): Highly viscous, requires heating for solubility
Quantified DifferenceEliminates the need for continuous precursor heating during formulation
ConditionsStandard sol-gel formulation in alcohol solvents at ambient temperature

Room-temperature processability drastically reduces equipment complexity and energy costs in large-scale coating and nanoparticle manufacturing.

Elimination of Corrosive Byproducts in Thin Film Deposition

In spray pyrolysis and CVD, inorganic precursors like Titanium tetrachloride (TiCl4) generate highly corrosive hydrogen chloride (HCl) gas upon reaction with water or oxygen, necessitating expensive exhaust scrubbing and corrosion-resistant reactor metallurgy [1]. Substituting TiCl4 with Titanium(IV) propoxide yields benign propanol as a byproduct. Furthermore, structural characterizations show that using the propoxide precursor improves the crystallization of Anatase TiO2 without requiring the extreme annealing times associated with chloride precursors [1].

Evidence DimensionDeposition byproduct corrosivity and crystallization efficiency
Target Compound DataBenign propanol byproduct, improved anatase crystallization
Comparator Or BaselineTitanium tetrachloride (TiCl4): Generates corrosive HCl gas
Quantified Difference100% reduction in HCl generation with simultaneous enhancement in baseline crystallinity
ConditionsSpray pyrolysis deposition of TiO2 thin films

Switching to a halogen-free alkoxide extends the operational lifespan of deposition equipment and significantly reduces hazardous waste management costs.

Mesoporous TiO2 Photocatalyst Synthesis

Titanium(IV) propoxide is selected when controlled hydrolysis is required to achieve specific mixed-phase (anatase/rutile) titania with high surface area and narrow particle size distribution, avoiding the rapid agglomeration seen with TTIP .

Atomic Layer Deposition (ALD) of High-k Dielectrics

In semiconductor manufacturing, Ti(OPr)4 is procured for ALD workflows where minimizing carbon contamination in the resulting TiO2 thin film is critical, as it bypasses the propene oligomerization issues inherent to TTIP .

Industrial Sol-Gel Dip Coating

For optical coatings on glass or polymers, Ti(OPr)4 is chosen because the precursor must remain stable in solution for extended periods without the continuous heating requirements of the highly viscous Titanium(IV) butoxide .

Halogen-Free Spray Pyrolysis

Ti(OPr)4 is procured for environments where the deposition of TiO2 films must be achieved without generating corrosive HCl byproducts, protecting sensitive substrates and reducing exhaust treatment costs compared to Titanium tetrachloride .

Physical Description

Tetrapropyl orthotitanate appears as a clear yellow liquid with a mild fruity odor. Slightly denser than water and dissolves in water. May irritate skin, eyes, and mucous membranes.
Liquid

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

288.1780002 g/mol

Monoisotopic Mass

288.1780002 g/mol

Heavy Atom Count

17

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree

General Manufacturing Information

Plastic material and resin manufacturing
1-Propanol, titanium(4+) salt (4:1): ACTIVE

Dates

Last modified: 02-18-2024

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